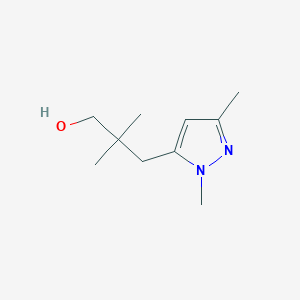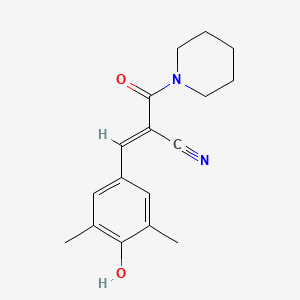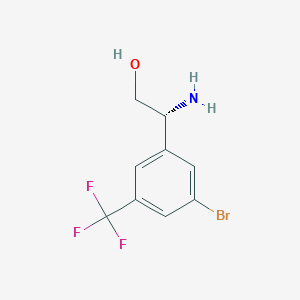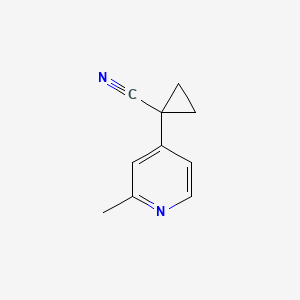
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H10N2 It is characterized by a cyclopropane ring attached to a pyridine ring, which is substituted with a methyl group at the 2-position and a nitrile group at the 4-position
準備方法
The synthesis of 1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Pyridine Functionalization: The pyridine ring can be functionalized through various methods, including direct alkylation or metal-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different nucleophiles.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide .
科学的研究の応用
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(2-Methylpyridin-4-yl)cyclopropane: Lacks the nitrile group, leading to different chemical reactivity and applications.
1-(2-Methylpyridin-4-yl)cyclopropanecarboxamide: Contains an amide group instead of a nitrile, affecting its biological activity and chemical properties.
1-(2-Methylpyridin-4-yl)cyclopropanecarboxylic acid:
These comparisons highlight the unique features of this compound, such as its specific functional groups and structural characteristics, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-(2-methylpyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c1-8-6-9(2-5-12-8)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3 |
InChIキー |
LOEPXGMJSWNYOE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



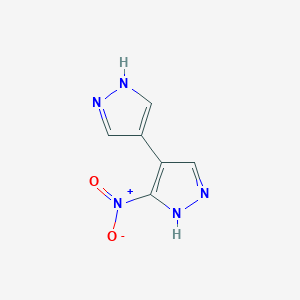
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
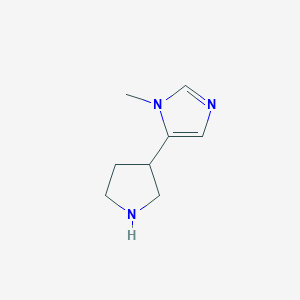
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13587622.png)
![1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol](/img/structure/B13587623.png)
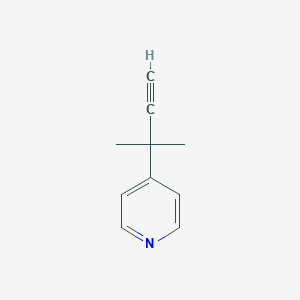
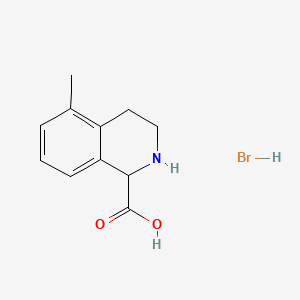
![2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride](/img/structure/B13587630.png)
